molecular formula C10H13N3O3 B1599345 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 957258-38-7

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid

Cat. No. B1599345
M. Wt: 223.23 g/mol
InChI Key: KOPFOJBRIDCQKG-UHFFFAOYSA-N
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Description

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid (EMIPC) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water, ethanol, acetone, and other organic solvents. EMIPC has a molecular weight of 250.28 g/mol and a melting point of 230-232°C. Due to its chemical structure, EMIPC has been used in a variety of research applications, including as an inhibitor of enzymes, a catalyst for organic reactions, and as a fluorescent marker for imaging.

Scientific Research Applications

Coordination Chemistry and Structural Diversity

Research by Cheng et al. (2017) explores the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These ligands were prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate, leading to the formation of chiral and achiral coordination polymers with Zn(II) and Cd(II) ions. The study reveals intricate hydrogen-bonded chiral networks and discusses the thermal and luminescence properties of the compounds, showcasing the potential of pyrazole derivatives in constructing novel coordination polymers with interesting structural, chiral, and luminescent properties (Cheng et al., 2017).

properties

IUPAC Name

3-(1-ethyl-5-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-3-13-6(2)7(5-11-13)8-4-9(10(14)15)16-12-8/h5,9H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPFOJBRIDCQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NOC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424561
Record name 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid

CAS RN

957258-38-7
Record name 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Reactant of Route 2
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Reactant of Route 3
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Reactant of Route 4
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Reactant of Route 6
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid

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